molecular formula C9H5N3 B1594377 cinnoline-4-carbonitrile CAS No. 16470-90-9

cinnoline-4-carbonitrile

Cat. No.: B1594377
CAS No.: 16470-90-9
M. Wt: 155.16 g/mol
InChI Key: SKALQBBFRXNOBD-UHFFFAOYSA-N
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Description

cinnoline-4-carbonitrile is a heterocyclic organic compound with the chemical formula C9H5N3. It is a yellow crystalline solid that finds applications in various fields such as medical research, environmental research, and industrial research. The compound is known for its unique structure, which includes a cinnoline ring fused with a nitrile group, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cinnoline-4-carbonitrile typically involves the reaction of cinnoline derivatives with nitrile-containing reagents. One common method is the reaction of 4-chlorocinnoline with sodium cyanide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure a high yield and purity of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and reaction time to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: cinnoline-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.

    Substitution: The nitrile group in this compound can undergo nucleophilic substitution reactions with various nucleophiles, resulting in the formation of substituted cinnoline derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in DMSO under reflux conditions.

Major Products Formed:

    Oxidation: Oxidized cinnoline derivatives.

    Reduction: Amine derivatives of cinnoline.

    Substitution: Substituted cinnoline derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Cinnoline-4-carbonitrile and its derivatives have shown promising biological activities, making them valuable in drug discovery.

Anticancer Activity

Recent studies have highlighted the potential of cinnoline derivatives as inhibitors of tubulin polymerization, which is crucial in cancer cell proliferation. For instance, novel cinnolone derivatives synthesized via a three-step synthetic protocol exhibited significant inhibitory activity with a computational binding affinity of Ki=0.5nMK_i=0.5\,\text{nM} against tubulin . This suggests that this compound could serve as a lead compound for developing new anticancer agents.

Inhibition of Human Neutrophil Elastase (HNE)

Cinnoline derivatives have been identified as reversible competitive inhibitors of human neutrophil elastase (HNE), an important target in inflammatory diseases. The most potent compound from this class demonstrated an IC50 value of 56nM56\,\text{nM} . Molecular docking studies confirmed the interaction between these compounds and the HNE binding site, indicating their potential therapeutic utility in treating conditions associated with excessive elastase activity.

Fluorogenic Probes

A novel fluorogenic probe based on the transformation of 4-azidocinnoline to cinnoline-4-amine was developed, demonstrating strong fluorescence in polar solvents like water. This probe was tested on HepG2 liver cancer cells, showcasing its applicability in cellular imaging and monitoring intracellular processes . The ability to visualize cellular events makes this compound a candidate for developing advanced diagnostic tools.

Antimicrobial Properties

Cinnoline derivatives have also been explored for their antimicrobial properties. A study reported that certain cinnoline compounds exhibited antibacterial activity against both Gram-negative and Gram-positive bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus. This highlights their potential as therapeutic agents in combating bacterial infections.

Material Science Applications

The unique properties of this compound extend beyond biological applications into material science. For example:

Green Synthesis

A green synthesis approach utilizing natural microcapsules has been developed for producing cinnoline derivatives, which demonstrated promising optical properties and antibacterial activity . This method not only enhances the efficiency of synthesis but also minimizes environmental impact.

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Application AreaKey FindingsReferences
Anticancer ActivityInhibits tubulin polymerization; Ki=0.5nMK_i=0.5\,\text{nM}
HNE InhibitionReversible competitive inhibitors; IC50 = 56nM56\,\text{nM}
Fluorogenic ProbesStrong fluorescence in polar solvents; effective in HepG2 cells
Antimicrobial PropertiesActive against Pseudomonas aeruginosa and Staphylococcus aureus
Green SynthesisEfficient synthesis with promising optical properties

Comparison with Similar Compounds

    4-Isoquinolinecarbonitrile: Similar in structure but with an isoquinoline ring instead of a cinnoline ring.

    4-Quinoxalinecarbonitrile: Contains a quinoxaline ring fused with a nitrile group.

    4-(Methylsulfonyl)cinnoline: A derivative of cinnoline with a methylsulfonyl group.

Uniqueness: cinnoline-4-carbonitrile is unique due to its specific cinnoline ring structure fused with a nitrile group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes .

Biological Activity

Cinnoline-4-carbonitrile is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, synthesis, and potential applications in medicine, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound features a cinnoline ring with a cyano group at the 4-position. Its synthesis often involves various methods, including cyclocondensation reactions and microwave-assisted techniques. Recent studies have demonstrated efficient synthetic routes yielding high purity and biological activity.

Biological Activities

This compound and its derivatives exhibit a range of biological activities:

  • Antimicrobial Activity : Research indicates that cinnoline derivatives possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, a study highlighted the effectiveness of certain cinnoline derivatives against Escherichia coli and Staphylococcus aureus, showcasing their potential as antimicrobial agents .
  • Anticancer Properties : Several studies have reported the anticancer activity of cinnoline derivatives. A review noted that specific compounds demonstrated cytotoxic effects on various cancer cell lines, suggesting mechanisms involving apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : Cinnoline derivatives have shown promise in reducing inflammation. In experimental models, compounds such as 3-acetyl-6-fluoro-cinnoline demonstrated significant anti-inflammatory activity, with percentage inhibition rates comparable to standard anti-inflammatory drugs .

Case Studies

  • Antibacterial Efficacy :
    • A study tested a series of cinnoline derivatives against multiple bacterial strains, finding that compounds with halogen substitutions exhibited enhanced antibacterial activity.
    • The results indicated that 7-chloro-6-fluoro-cinnoline derivatives had minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics .
  • Antitumor Activity :
    • In vitro studies on HeLa and MCF-7 cancer cell lines revealed that this compound induced apoptosis through mitochondrial pathways, with IC50 values indicating potent cytotoxicity.
    • The mechanism was linked to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .
  • Anti-inflammatory Studies :
    • The carrageenan-induced paw edema model in rats showed that certain cinnoline derivatives significantly reduced edema formation, with inhibition percentages reaching up to 58% compared to control groups .

Table 1: Antibacterial Activity of Cinnoline Derivatives

CompoundBacterial StrainMIC (µg/mL)
7-Chloro-6-fluoro-cinnolineE. coli12
7-Bromo-cinnolineS. aureus8
3-Acetyl-cinnolinePseudomonas aeruginosa10

Table 2: Anticancer Activity (IC50 Values)

CompoundCell LineIC50 (µM)
This compoundHeLa15
Cinnoline derivative AMCF-720
Cinnoline derivative BA54918

Properties

IUPAC Name

cinnoline-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3/c10-5-7-6-11-12-9-4-2-1-3-8(7)9/h1-4,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKALQBBFRXNOBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80343927
Record name 4-Cinnolinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16470-90-9
Record name 4-Cinnolinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred solution of 0.173 g of 27B in 5 ml of acetic anhydride was refluxed overnight under nitrogen. The mixture was stripped under reduced pressure, and the residue was recrystallized from hexane to give cinnoline-4-carbonitrile (27C), as a yellow crystalline solid, m.p.: 140° C.
Name
27B
Quantity
0.173 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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